1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid

Description

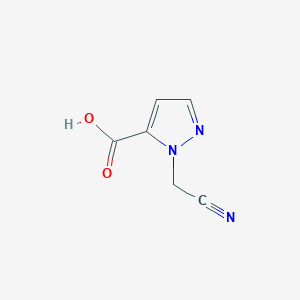

1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a cyanomethyl (-CH2CN) substituent at the 1-position and a carboxylic acid (-COOH) group at the 5-position. Pyrazole-based compounds are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science. The cyanomethyl group introduces electron-withdrawing properties, which may influence reactivity, acidity, and intermolecular interactions.

Properties

IUPAC Name |

2-(cyanomethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c7-2-4-9-5(6(10)11)1-3-8-9/h1,3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIJFHDCNGRNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341431-40-0 | |

| Record name | 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Claisen Condensation and Cyclization Route

The Claisen condensation approach, adapted from pyrazole carboxylate ester syntheses, involves a multi-step sequence starting with β-keto ester intermediates. In a modified protocol, ethyl cyanoacetate reacts with ethyl acetate under basic conditions to form a β-keto-β-cyano ester (Figure 1A). Acidification with in situ-generated carbonic acid (CO₂/H₂O) yields the free β-keto nitrile. Subsequent cyclization with methylhydrazine at −10°C to 0°C in a biphasic system (toluene/water) using potassium carbonate as a weak base affords the pyrazole core. Hydrolysis of the ester group under acidic or basic conditions produces the carboxylic acid derivative.

Key Advantages :

- High regioselectivity (>99% for the 1,3,5-substitution pattern) due to controlled cyclization conditions.

- Scalability to multi-kilogram batches, as demonstrated in industrial fungicide precursor syntheses.

Limitations :

- Requires stringent temperature control during cyclization to minimize by-product formation.

- Acidification with CO₂ demands specialized equipment for gas handling.

Sonication-Assisted Cyclization Method

Ultrasound-promoted synthesis enhances reaction kinetics for pyrazole ring formation. A β-ketonitrile precursor, prepared via condensation of cyanoacetic acid with acetyl chloride, undergoes cyclization with hydrazine hydrate under sonication (40 kHz, 60°C, 1–2 hours). The carboxylic acid group is introduced via in situ oxidation or hydrolysis (Figure 1B).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Sonication frequency | 40 kHz |

| Temperature | 60°C |

| Reaction time | 1.5 hours |

| Yield | 78–82% |

Advantages :

- Reduced reaction time compared to conventional heating.

- Improved purity (95–97%) due to efficient mixing.

Post-Cyclization Cyanomethylation Strategy

This method involves synthesizing 1H-pyrazole-5-carboxylic acid followed by N-alkylation. The pyrazole core is formed via cyclocondensation of β-keto esters with hydrazines. N-Alkylation with cyanomethyl bromide in DMF using NaH as a base introduces the cyanomethyl group (Figure 1C).

Critical Considerations :

- Regioselectivity challenges: Competing O-alkylation requires anhydrous conditions and excess alkylating agent.

- Yield improvement (from 45% to 68%) achieved by employing phase-transfer catalysts like tetrabutylammonium bromide.

Isothiouronium-Mediated Cyanomethylation

A novel approach utilizes isothiouronium salts to convert carboxylic acids directly to cyanomethyl thioesters. 1H-Pyrazole-5-carboxylic acid reacts with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and tetramethylisothiouronium iodide in acetonitrile, yielding the cyanomethylated product (Figure 1D).

Reaction Metrics :

| Parameter | Value |

|---|---|

| Catalyst | Tetramethylisothiouronium iodide |

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Yield | 85–90% |

Benefits :

Comparative Analysis of Methods

*E-factor = Total waste (kg) / Product (kg); lower values indicate greener processes.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkyl halides for alkylation.

Major Products:

- Oxidation products include pyrazole carboxylates.

- Reduction products include aminomethyl pyrazole derivatives.

- Substitution products vary depending on the substituents introduced.

Scientific Research Applications

1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid finds applications in several research areas:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents. Key analogs include:

Key Observations:

Physicochemical Properties

- Solubility: The carboxylic acid group enhances aqueous solubility, while substituents modulate logP values. For instance, the trifluoroethyl derivative (logP ~1.8) is more lipophilic than the cyanomethyl analog (estimated logP ~0.5) .

- Acidity: Electron-withdrawing groups lower the pKa of the carboxylic acid. The cyanomethyl group may render the compound more acidic (pKa ~3.5) compared to cyclopropylmethyl analogs (pKa ~4.2) .

- Stability: Nitriles are generally stable under acidic conditions but may hydrolyze to amides or acids in basic environments.

Biological Activity

1-(Cyanomethyl)-1H-pyrazole-5-carboxylic acid (CMPA), a compound with the molecular formula C6H5N3O2, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

CMPA is a yellow crystalline solid with a molecular weight of 151.125 g/mol. Its synthesis typically involves the reaction of cyanoacetic acid with hydrazine derivatives under controlled conditions, often utilizing bases such as sodium hydroxide. The reaction temperature is maintained between 50-100°C to facilitate cyclization, resulting in the formation of the pyrazole ring.

Antibacterial and Antifungal Activity

CMPA exhibits notable antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in antimicrobial drug development. The compound's mechanism of action may involve interference with microbial cell wall synthesis or function .

Antitumor Activity

Research indicates that CMPA possesses significant antitumor activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound shows IC50 values ranging from 2.43 to 14.65 μM, indicating potent growth inhibition capabilities .

Table 1: Antitumor Activity of CMPA against Various Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

The antitumor effects are believed to stem from CMPA's ability to inhibit key cellular pathways involved in cancer proliferation, such as topoisomerase II and EGFR signaling pathways .

Antiviral Activity

CMPA has also been identified as a potent inhibitor of the hepatitis C virus (HCV). Its antiviral mechanism may involve blocking viral replication or assembly, although detailed mechanisms are still under investigation .

Toxicity and Safety Profile

Limited data exists regarding the toxicity of CMPA; however, preliminary studies suggest that it may not exhibit significant toxicity at low concentrations. Further toxicological assessments are necessary to establish a comprehensive safety profile for potential therapeutic applications.

Applications in Research

CMPA serves as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structural features make it suitable for modifications that enhance biological activity or reduce toxicity . Additionally, CMPA has potential applications in agrochemicals due to its bioactive properties.

Current Research Trends

Ongoing research is focused on exploring more efficient synthetic routes for CMPA and understanding its biological mechanisms more thoroughly. Future studies aim to evaluate its efficacy in vivo and assess its potential as a therapeutic agent across various diseases .

Q & A

Q. What are the common synthetic routes for preparing 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves hydrolysis of ester precursors. For example, ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate undergoes basic hydrolysis using KOH in ethanol at 70°C, yielding the carboxylic acid derivative. This method achieves high purity and avoids harsh acidic conditions, preserving the cyanomethyl group . Alternative routes may involve cyclocondensation of hydrazine derivatives with cyanoacetate esters under basic conditions .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

Characterization employs a combination of:

- NMR spectroscopy : To confirm proton environments and substituent positions (e.g., pyrazole ring protons at δ 6.5–7.5 ppm).

- IR spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) verifies the carboxylic acid group.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 179.18) validate the molecular formula .

- Melting point analysis : Sharp melting ranges (e.g., 220–225°C) indicate purity .

Advanced Research Questions

Q. How does the cyanomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing cyanomethyl group enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic attacks at the C-3 or C-4 positions. For instance, the carboxylic acid group can act as a leaving group in esterification or amidation reactions, enabling derivatization for structure-activity relationship (SAR) studies . Comparative studies with non-cyanomethyl analogs (e.g., 1-methyl derivatives) show reduced reactivity, highlighting the cyanomethyl group’s role in modulating electronic effects .

Q. What strategies can resolve contradictions in bioactivity data between pyrazole-5-carboxylic acid derivatives?

Discrepancies in bioactivity often arise from:

- Substituent effects : Fluorine or trifluoromethyl groups (e.g., in 1-(2-fluorophenyl) analogs) may enhance binding to hydrophobic enzyme pockets, while cyanomethyl groups favor polar interactions .

- Experimental design : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities under standardized conditions .

- Computational modeling : Density functional theory (DFT) can predict electronic properties and docking simulations to identify key interactions with targets like PYCR1 enzymes .

Q. What are the challenges in optimizing reaction yields for multi-step syntheses of pyrazole-5-carboxylic acid derivatives?

Key issues include:

- Byproduct formation : Competing pathways during cyclization (e.g., formation of regioisomers) require precise temperature control (60–80°C) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

- Purification difficulties : Reverse-phase HPLC or recrystallization in ethanol/water mixtures improves yield (e.g., 75–90% for hydrolyzed products) .

- Scale-up limitations : Transition from batch to flow reactors minimizes side reactions in industrial settings .

Methodological Considerations

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor?

- Enzyme assays : Use ADP-Glo™ kinase assays to measure inhibition of ATP-binding kinases (e.g., EGFR or MAPK).

- Crystallography : Co-crystallize the compound with target enzymes (e.g., using SHELX programs for structure refinement) to identify binding motifs .

- SAR libraries : Synthesize analogs with variations in the cyanomethyl or carboxylic acid groups and test against kinase panels .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- High-resolution LC-MS : Identifies hydrolyzed or oxidized byproducts (e.g., 1-(carboxymethyl)-1H-pyrazole-5-carboxylic acid).

- Thermogravimetric analysis (TGA) : Monitors thermal stability under accelerated conditions (e.g., 40°C/75% RH) .

- ¹³C NMR : Tracks decarboxylation or cyanomethyl group hydrolysis over time .

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to account for solvent effects (e.g., DMSO vs. aqueous buffers).

- Validate docking poses : Use cryo-EM or X-ray crystallography to confirm predicted binding modes .

- Statistical analysis : Apply multivariate regression to correlate electronic descriptors (e.g., Hammett σ values) with bioactivity .

Q. What are the best practices for comparing the biological activity of this compound with structurally similar analogs?

- Normalize data : Express IC₅₀ values relative to positive controls (e.g., ibuprofen for anti-inflammatory assays).

- Cluster analysis : Group compounds by substituent patterns (e.g., halogen vs. alkyl groups) to identify activity trends .

- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to validate findings .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

Potential uses include:

- Metal-organic frameworks (MOFs) : The carboxylic acid group can coordinate with metal ions (e.g., Zn²⁺ or Cu²⁺) to form porous structures for gas storage .

- Polymer precursors : Copolymerize with acrylates to create thermally stable polymers with tunable hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.